

Application Notes and Protocols for Cell Culture Treatment with PU139

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PU139	
Cat. No.:	B15583690	Get Quote

These guidelines are intended for researchers, scientists, and drug development professionals utilizing **PU139** in cell culture experiments.

Introduction

PU139 is a potent, pan-histone acetyltransferase (HAT) inhibitor. It effectively blocks the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, **PU139** leads to a state of histone hypoacetylation, which in turn alters chromatin structure and gene expression. This activity makes **PU139** a valuable tool for studying the role of histone acetylation in various cellular processes and a potential therapeutic agent, particularly in oncology. Studies have shown that **PU139** can inhibit the growth of various cancer cell lines and induce caspase-independent cell death.[1][2]

Data Presentation

PU139 Inhibitory Activity

Target Enzyme	IC50 (μM)
Gcn5	8.39
PCAF	9.74
CBP	2.49
p300	5.35



Table 1: In vitro inhibitory concentrations (IC50) of **PU139** against various histone acetyltransferases.[1][2]

PU139 Anti-proliferative Activity

Cell Line	Cancer Type	GI50 (μM)
A431	Epidermoid Carcinoma	<60
A549	Alveolar Basal Epithelial Adenocarcinoma	<60
A2780	Ovarian Carcinoma	<60
HepG2	Hepatocellular Carcinoma	<60
SW480	Colon Adenocarcinoma	<60
U-87 MG	Glioblastoma-Astrocytoma	<60
HCT116	Colon Carcinoma	<60
SK-N-SH	Neuroblastoma	<60
MCF7	Breast Carcinoma	<60

Table 2: In vitro growth inhibitory concentrations (GI50) of **PU139** in various human cancer cell lines.[1]

Experimental Protocols Preparation of PU139 Stock Solution

Materials:

- PU139 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Protocol:



- Prepare a stock solution of PU139 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.46 mg of PU139 (Molecular Weight: 246.28 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Cell Viability Assay (MTS Assay)

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- PU139 stock solution
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of PU139 in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 μM to 100 μM).
- Remove the medium from the wells and add 100 μ L of the diluted **PU139** solutions. Include wells with vehicle control (DMSO at the same concentration as the highest **PU139** treatment) and untreated cells.



- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50 value.

Western Blot for Histone Acetylation

Materials:

- Cells of interest
- 6-well cell culture plates
- PU139 stock solution
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels (e.g., 15%)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
- HRP-conjugated secondary antibody
- · ECL detection reagent



Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of PU139 (e.g., 25 μM) and a vehicle control for a specified time (e.g., 3-24 hours).
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
- Load samples onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent.

Cell Death Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

- Cells of interest
- 6-well cell culture plates
- PU139 stock solution



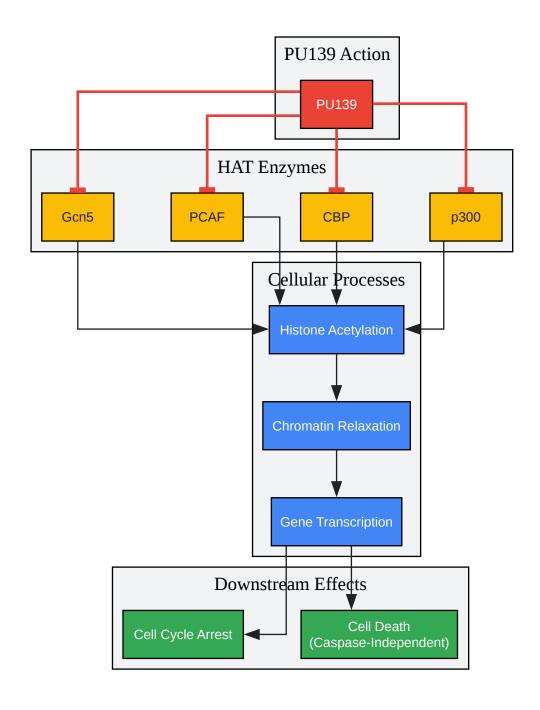
- PBS
- Propidium Iodide (PI) staining solution (containing Triton X-100 and RNase A)
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with **PU139** as described for the western blot protocol.
- Harvest both adherent and floating cells and collect them by centrifugation.
- · Wash the cell pellet with ice-cold PBS.
- Fix the cells in 70% ethanol and store them at -20°C overnight.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
- Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the population of dead cells.[3][4]

Visualizations

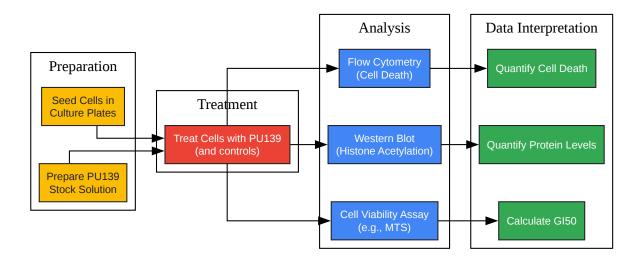




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Caption: Mechanism of action of PU139 as a pan-HAT inhibitor.





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Caption: General experimental workflow for **PU139** cell culture treatment.

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- To cite this document: BenchChem. [Application Notes and Protocols for Cell Culture Treatment with PU139]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583690#cell-culture-treatment-with-pu139-guidelines]



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